![molecular formula C18H21N3O4S B4120044 N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4120044.png)
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
Overview
Description
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TFP, is a compound that has been synthesized and studied for its potential applications in scientific research. TFP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and protein interactions. N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to interact with a variety of targets, including G protein-coupled receptors, enzymes, and ion channels.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of ion channel function. N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments, including its ability to modulate a variety of targets and its potential as a drug candidate for the treatment of various diseases. However, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has several limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, including further investigation of its mechanism of action, the development of more potent and selective derivatives, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide may have potential applications in other scientific fields, such as materials science and nanotechnology.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its effects on enzymes and protein interactions. In neuroscience, N-(3,4-dimethoxyphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its potential as a tool for studying the mechanisms of neurotransmitter release.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-23-14-6-5-13(12-16(14)24-2)19-18(26)21-9-7-20(8-10-21)17(22)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMKOOAIRDYDLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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